Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

Description

BenchChem offers high-quality Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

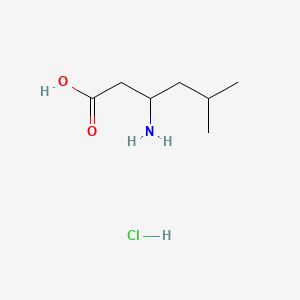

3-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)" basic properties

An In-Depth Technical Guide to Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

Foreword

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), more commonly known in the scientific and medical communities as Pregabalin hydrochloride, is a compound of significant interest in neuroscience and pharmacology. Initially synthesized as a potential anticonvulsant, its therapeutic applications have expanded considerably, driven by a unique mechanism of action that modulates neuronal excitability. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of its core properties, mechanism, synthesis, and analytical methodologies. As a γ-amino acid (GABA) analogue, its story is a compelling example of how structural similarity does not always predict functional mimicry, leading to the discovery of a novel therapeutic target.

Core Chemical Identity and Physicochemical Properties

Pregabalin is a structural derivative of the inhibitory neurotransmitter GABA.[1] Despite this, its pharmacological profile is distinct and does not involve direct interaction with GABA receptors.[1][2] The hydrochloride salt form enhances its stability and solubility for formulation and experimental use.

| Property | Value | Source(s) |

| Systematic Name | Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1) | [3][4][5] |

| Common Name | Pregabalin Hydrochloride | [2][6][7] |

| CAS Number | 148553-50-8 (for Pregabalin free base) | [8][9] |

| Molecular Formula | C₈H₁₈ClNO₂ | [10] |

| Molecular Weight | 195.69 g/mol (as HCl salt); 159.23 g/mol (free base) | [8][10] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Very slightly soluble in water |

Chemical Structure (Pregabalin): (S)-(+)-3-(aminomethyl)-5-methylhexanoic acid

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1[2]

Primary Mechanism of Action: The α2δ-1 Subunit

The therapeutic efficacy of Pregabalin stems not from GABAergic activity, but from its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels (VGCCs) within the central nervous system.[1][6][7] This interaction is the cornerstone of its anticonvulsant, analgesic, and anxiolytic effects.[2][6]

Causality of Action:

-

Binding Event: Pregabalin selectively binds to the α2δ-1 protein, an auxiliary subunit that modulates the density and function of VGCCs at the presynaptic terminal.[2][6]

-

Modulation of Calcium Influx: This binding event subtly reduces the influx of calcium into the nerve terminal that occurs during high-frequency neuronal firing, a hallmark of pathological states like neuropathic pain and epilepsy.[7][11] It is crucial to note that Pregabalin is not a direct calcium channel blocker; it modulates channel function without a complete blockade.[1][2]

-

Reduced Neurotransmitter Release: The diminished calcium influx leads to a decrease in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine (noradrenaline), and substance P.[2][7][11]

-

Dampened Neuronal Excitability: By reducing the release of these excitatory signals, Pregabalin effectively dampens the hyperexcitability of neural circuits, thereby producing its therapeutic effects.[6][11]

Caption: Mechanism of Pregabalin action at the presynaptic terminal.

Synthetic Pathways: An Overview

The synthesis of the specific (S)-enantiomer of Pregabalin is a critical manufacturing challenge. Several strategies have been developed to achieve high enantiomeric purity. One prominent method involves a Hoffmann degradation of an intermediate amide.

Conceptual Synthesis Workflow (Hoffmann Degradation Route):

-

Intermediate Formation: The synthesis often starts from a precursor like (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid.[12]

-

Hoffmann Degradation: This key intermediate undergoes a Hoffmann degradation reaction, typically using bromine (Br₂) and a strong base like sodium hydroxide (NaOH). This reaction converts the amide functional group into a primary amine with the loss of one carbon atom, forming the aminomethyl group of Pregabalin.[12]

-

Acidification & Isolation: Following the degradation, the reaction mixture is acidified with a strong mineral acid such as hydrochloric acid (HCl). This step protonates the newly formed amine, facilitating the precipitation and isolation of Pregabalin as its hydrochloride salt.[12]

-

Purification: The crude product is then purified, often through recrystallization from a solvent mixture like isopropanol and water, to achieve the high purity required for pharmaceutical applications.[12]

Other advanced synthetic strategies, such as asymmetric conjugate additions catalyzed by rhodium complexes, have also been developed to achieve high enantioselectivity.[13]

Caption: Conceptual workflow for the synthesis of Pregabalin HCl.

Analytical Methodologies for Quantification and Quality Control

Accurate and precise analytical methods are essential for the determination of Pregabalin in bulk materials, pharmaceutical dosage forms, and biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely adopted technique.

Protocol: Reverse-Phase HPLC for Pregabalin Quantification

This protocol is a synthesized example based on common methodologies described in the literature.[14][15] It is intended for the determination of Pregabalin in capsule dosage forms.

Objective: To quantify Pregabalin using a specific and accurate RP-HPLC method.

Instrumentation & Materials:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C8 or C18 reverse-phase column (e.g., Hypersil BDS, C8, 150x4.6 mm, 5 µm).[14]

-

Acetonitrile (HPLC grade).

-

Phosphate buffer (e.g., potassium dihydrogen phosphate).

-

Pregabalin reference standard.

-

Volumetric flasks, pipettes, and syringe filters (0.45 µm).

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Standard Solution Preparation:

-

Accurately weigh a quantity of Pregabalin reference standard and dissolve it in the mobile phase or a suitable diluent to create a stock solution (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of calibration standards across the desired concentration range (e.g., 0.5 mg/mL to 1.5 mg/mL).[14]

-

-

Sample Preparation (from Capsules):

-

Weigh the contents of multiple capsules to determine the average weight.

-

Accurately weigh a portion of the mixed capsule contents equivalent to a known amount of Pregabalin (e.g., 75 mg).[16]

-

Transfer the powder to a volumetric flask, add diluent (e.g., distilled water), and sonicate for approximately 15 minutes to ensure complete dissolution.[16]

-

Make up to the final volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter to remove excipients.

-

-

Chromatographic Analysis:

-

Quantification:

-

Determine the peak area of Pregabalin in the sample chromatogram.

-

Calculate the concentration of Pregabalin in the sample using the linear regression equation from the calibration curve.

-

| HPLC Parameter | Typical Value | Source(s) |

| Column | C8 or C18 (e.g., Hypersil BDS, C8, 150x4.6mm, 5µm) | [14] |

| Mobile Phase | Phosphate Buffer (pH 6.9) : Acetonitrile (95:05 v/v) | [14] |

| Flow Rate | 1.0 - 1.5 mL/min | [14][15] |

| Detection Wavelength | 210 nm or 215 nm | [15][17] |

| Injection Volume | 20 - 40 µL | [17] |

| Column Temperature | Ambient or controlled (e.g., 50°C) | [17] |

| Retention Time | ~6.5 min (Varies with exact conditions) | [15] |

Note: Because Pregabalin lacks a strong chromophore, some methods employ pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (FDNB) to enhance UV detection at higher wavelengths (e.g., 360 nm).[16]

Applications in Research and Therapeutics

Pregabalin is a first-line treatment for several neurological and psychiatric disorders.[11] Its established efficacy makes it a valuable tool in both clinical practice and preclinical research.

-

Neuropathic Pain: It is widely used for pain associated with diabetic peripheral neuropathy and post-herpetic neuralgia.[1][6]

-

Epilepsy: Approved as an adjunctive therapy for partial-onset seizures in adults.[6]

-

Anxiety Disorders: Effective in the treatment of generalized anxiety disorder (GAD).[2][11]

-

Fibromyalgia: A key therapeutic option for managing chronic pain associated with fibromyalgia.[11]

-

Research Tool: In preclinical settings, Pregabalin is used in animal models of seizures, pain, and anxiety to investigate the underlying pathophysiology and to screen new therapeutic agents that target the α2δ-1 subunit.[6]

Safety, Handling, and Storage Protocols

Proper handling of Pregabalin hydrochloride is essential in a research environment to ensure personnel safety.

Hazard Identification:

-

Primary Hazards: Suspected of damaging fertility or the unborn child (Reproductive Toxicity: Category 2).[9][18] Causes serious eye damage.[9]

-

Common Adverse Effects (in clinical use): Dizziness, somnolence, blurred vision, and peripheral edema.[1][8]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area. Use a local exhaust or fume hood when working with powder to avoid generating airborne dust.[8][18]

-

Personal Protective Equipment:

-

Hygiene Practices: Do not handle until all safety precautions have been read and understood.[18] Wash hands thoroughly after handling.[18] Avoid contact with eyes, skin, and clothing.[8]

First-Aid Measures:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9][19]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water.[8]

-

Inhalation: Move the person to fresh air and keep them at rest. Seek medical attention.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8][19]

Storage Recommendations:

-

Store in a cool, dry, dark place in a tightly sealed container.[20]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[19]

References

- Wikipedia. Pregabalin.

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

- Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)?.

- AK Scientific, Inc. (n.d.). 1276055-44-7 (R)-3-Amino-5-methylhexanoic acid hydrochloride.

- Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I.

- Patsnap Synapse. (2024).

-

Onkara, P., et al. (2011). Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules. Journal of Young Pharmacists, 3(4), 336-340. [Link]

- ECHEMI. (n.d.).

- Advanced ChemBlocks Inc. (n.d.). methyl (3S)

- USP. (2023). Methods for the Analysis of Pregabalin Oral Solution.

- Souri, E., Eskandari, M., Barazandeh Tehrani, M., Adib, N., & Ahmadkhanha, R. (2014). HPLC Determination of Pregabalin in Bulk and Pharmaceutical Dosage Forms After Derivatization with 1-Fluoro-2,4-dinitrobenzene. Iranian Journal of Pharmaceutical Research, 13(4), 1315–1322.

- Pfizer. (2018).

- Onah, J. O., & Ochekpe, N. A. (2015). Spectrophotometric method for pregabalin determination: An experimental design approach for method development. Journal of Taibah University for Science, 9(2), 231-239.

- Novadoz Pharmaceuticals. (n.d.). SAFETY DATA SHEET Product Name Pregabalin Extended Release Tablets.

- Khan, M. I., et al. (2015). Modification and Validation of HPLC Analytical Method for the Estimation of Pregabalin in Capsule Dosage Form.

- Chemos GmbH & Co. KG. (2019).

- TCI Chemicals. (n.d.).

- Teva Pharmaceutical Industries Ltd. (2010).

- Feng, C.-G., & Lin, G.-Q. (2012). Highly Enantioselective Alkenylation of Cyclic α,β-Unsaturated Carbonyl Compounds as Catalyzed by a Rhodium–Diene Complex: Application to the Synthesis of (S)-Pregabalin and (–)-α-Kainic Acid. Chemistry – A European Journal, 18(42), 13274-13278.

- ChemicalBook. (n.d.). Pregabalin synthesis.

- Key Organics. (n.d.). Safety Data Sheet: Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1).

- Pharmaffiliates. (n.d.). Hexanoic acid, 3-(Aminomethyl)-5-methyl-, 1-Methylethyl ester, Hydrochloride (1:1), (3S)-.

-

Gröger, H., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. Advanced Synthesis & Catalysis, 355(1), 131-140. [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). 3-Amino-5-methyl-hexanoic acid | CAS 3653-34-7.

- BLDpharm. (n.d.). 100869-06-5|Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1).

- Sunway Pharm Ltd. (n.d.). 3-Amino-5-methylhexanoic acid - CAS:3653-34-7.

- ChemicalBook. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID | 3653-34-7.

- ChemicalBook. (n.d.). Hexanoic acid, 3-aMino-5-Methyl-, hydrochloride | 100869-06-5.

- ChemicalBook. (n.d.). (R)-3-AMINO-5-METHYL-HEXANOIC ACID | 91298-67-8.

Sources

- 1. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 2. Pregabalin - Wikipedia [en.wikipedia.org]

- 3. keyorganics.net [keyorganics.net]

- 4. 100869-06-5|Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)|BLD Pharm [bldpharm.com]

- 5. Hexanoic acid, 3-aMino-5-Methyl-, hydrochloride | 100869-06-5 [chemicalbook.com]

- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. novadozpharma.com [novadozpharma.com]

- 9. chemos.de [chemos.de]

- 10. methyl (3S)-3-amino-5-methylhexanoate hydrochloride 95% | CAS: 96386-93-5 | AChemBlock [achemblock.com]

- 11. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 12. US7763749B2 - Method for the preparation of Pregabalin and salts thereof - Google Patents [patents.google.com]

- 13. thieme-connect.com [thieme-connect.com]

- 14. Development and Validation of HPLC Method for the Determination of Pregabalin in Capsules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. asianpubs.org [asianpubs.org]

- 17. emergingstandards.usp.org [emergingstandards.usp.org]

- 18. cdn.pfizer.com [cdn.pfizer.com]

- 19. echemi.com [echemi.com]

- 20. 1276055-44-7 (R)-3-Amino-5-methylhexanoic acid hydrochloride AKSci 5354AA [aksci.com]

A Technical Guide to the Synthetic Pathways of (S)-3-(aminomethyl)-5-methylhexanoic Acid (Pregabalin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-(aminomethyl)-5-methylhexanoic acid, known widely by its non-proprietary name pregabalin, is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Marketed as Lyrica®, it is a blockbuster pharmaceutical agent used for the management of neuropathic pain, as an adjunct therapy for partial seizures, and for treating fibromyalgia and generalized anxiety disorder.[1][2][3]

The therapeutic activity of pregabalin resides exclusively in the (S)-enantiomer.[4] Consequently, the central challenge in its chemical synthesis is the precise and efficient control of the stereochemistry at the C3 carbon. The development of robust, scalable, and economically viable synthetic routes to produce enantiomerically pure (S)-pregabalin has been a significant focus of research in process chemistry.

This technical guide provides an in-depth exploration of the principal strategies developed for the synthesis of (S)-pregabalin. We will move beyond simple procedural lists to analyze the causality behind methodological choices, comparing and contrasting three core approaches:

-

Classical Chemical Resolution: The separation of a racemic mixture.

-

Asymmetric Synthesis: The direct, stereoselective creation of the desired enantiomer.

-

Chemoenzymatic Synthesis: The use of enzymes to perform highly selective transformations.

Each section will detail the underlying principles, provide exemplary protocols, and offer insights into the advantages and limitations relevant to industrial-scale production.

Classical Resolution of Racemic Intermediates

The most straightforward, albeit often least atom-economical, approach to obtaining a single enantiomer is to synthesize the racemate and subsequently separate the two enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent. One diastereomer exhibits different physical properties (like solubility), allowing for its separation by crystallization.

Pathway 1: Resolution via Diastereomeric Salt Formation

This strategy involves synthesizing racemic pregabalin and then resolving the final product. A common early industrial route relied on this principle.

Synthetic Overview: The synthesis of the racemic parent compound, (±)-3-(aminomethyl)-5-methylhexanoic acid, often begins with a Knoevenagel condensation between isovaleraldehyde and diethyl malonate.[5][6] The resulting α,β-unsaturated diester undergoes a Michael addition with a cyanide source, followed by hydrolysis and decarboxylation to yield the racemic product.

Resolution Protocol: The key step is the resolution using a chiral acid, such as (S)-(+)-mandelic acid.[4][5][6]

Experimental Protocol: Resolution of (±)-Pregabalin with (S)-Mandelic Acid

-

Salt Formation: Racemic 3-(aminomethyl)-5-methylhexanoic acid and (S)-mandelic acid are combined in a suitable solvent, often a mixture of water and an alcohol (e.g., isopropanol).[5]

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. The salt formed between (R)-pregabalin and (S)-mandelic acid (the R,S salt) is typically more soluble, while the desired (S,S) salt preferentially crystallizes from the solution.[5]

-

Isolation: The crystallized (S,S) diastereomeric salt is isolated by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Free Acid: The purified salt is treated to remove the resolving agent. This can be achieved by dissolving the salt and adjusting the pH, or by using an appropriate solvent to selectively precipitate the desired enantiomer, leaving the mandelic acid in solution.[6]

Causality and Insights: The success of this method hinges on the significant difference in solubility between the two diastereomeric salts. While conceptually simple, this approach has a major drawback: a maximum theoretical yield of only 50% for the desired enantiomer from the racemate.[7] To improve process efficiency, the unwanted (R)-enantiomer from the mother liquor must be isolated and racemized for recycling, adding steps and complexity to the overall process.

Pathway 2: Resolution of an Amide Intermediate

An alternative resolution strategy involves separating an earlier racemic intermediate, which can then be stereospecifically converted to (S)-pregabalin. One notable pathway involves the desymmetrization of 3-isobutylglutaric anhydride.

Synthetic Overview: 3-Isobutylglutaric anhydride is subjected to aminolysis to form the racemic monoamide, (±)-3-(carbamoylmethyl)-5-methylhexanoic acid. This racemic acid is the substrate for resolution.

Resolution and Conversion: The resolution is performed using a chiral amine, such as (R)-(+)-1-phenylethylamine.[8] The (R)-amide-(R)-amine salt preferentially crystallizes, which contains the precursor to the desired (S)-pregabalin. This salt is then subjected to a Hofmann rearrangement, which converts the amide group to a primary amine with retention of configuration, yielding (S)-pregabalin.[8][9]

Workflow: Resolution and Hofmann Rearrangement

Caption: Resolution of a racemic amide intermediate followed by Hofmann rearrangement.

Asymmetric Synthesis Strategies

Asymmetric synthesis aims to create the desired chiral center selectively, thereby avoiding the formation of a racemic mixture and the inherent 50% yield limitation of classical resolution. These methods are generally more elegant and atom-economical.

Pathway 3: Catalytic Asymmetric Hydrogenation

This powerful strategy has become a cornerstone of modern pharmaceutical manufacturing. For pregabalin, the key step is the enantioselective hydrogenation of a prochiral olefin precursor using a chiral transition metal catalyst.

Synthetic Overview: A common precursor is a cyano-substituted olefin, such as (E)-3-cyano-5-methylhex-3-enoic acid. This substrate is hydrogenated to create the chiral center at the C3 position.

Catalysis and Mechanism: The catalyst of choice is often a rhodium complex coordinated with a chiral bisphosphine ligand, most notably from the DuPHOS family (e.g., Me-DuPHOS).[4][10][11] The chiral ligand creates a chiral environment around the metal center, which coordinates to the double bond of the substrate from a specific face, leading to the delivery of hydrogen to that face exclusively.

Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis: The ethyl ester of 3-cyano-5-methylhex-3-enoic acid is synthesized and then hydrolyzed with a base like potassium hydroxide to yield the potassium salt in situ.[4]

-

Hydrogenation: The solution containing the potassium salt is charged to a high-pressure reactor. The chiral catalyst, for example, [(R,R)-Me-DuPHOS-Rh(COD)]BF4, is added (catalyst loading can be as low as 0.05 mol%).[4]

-

Reaction: The reactor is pressurized with hydrogen gas (e.g., 45 psi) and heated (e.g., 55 °C). The reaction is monitored until completion.[4]

-

Work-up and Reduction: The resulting (S)-3-cyano-5-methylhexanoate is not typically isolated. The nitrile group is subsequently reduced to the primary amine using a heterogeneous catalyst like sponge nickel (Raney Nickel) under hydrogen pressure.[4][10]

-

Isolation: Acidification followed by crystallization from a solvent system like water/ethanol yields the final (S)-pregabalin product with high enantiomeric purity.[4]

Workflow: Asymmetric Hydrogenation Route

Caption: Enantioselective synthesis of pregabalin via catalytic asymmetric hydrogenation.

Causality and Insights: This route is highly efficient, often achieving enantiomeric excess (ee) values greater than 96%.[4] It avoids late-stage resolution and the associated waste of the undesired enantiomer. The primary considerations for industrial application are the cost and recovery of the precious metal catalyst (rhodium) and the synthesis of the sophisticated chiral ligand.

| Method | Key Reagent/Catalyst | Typical Enantiomeric Excess (ee) | Key Advantage | Reference |

| Classical Resolution | (S)-Mandelic Acid | >99% (after recrystallization) | Procedurally simple | [4][5] |

| Asymmetric Hydrogenation | [Rh-(R,R)-Me-DuPHOS] | >96% | High atom economy, direct | [4][10] |

| Asymmetric Organocatalysis | Chiral Squaramide | ~90% | Metal-free | [2] |

Chemoenzymatic and Biocatalytic Pathways

Chemoenzymatic strategies leverage the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. For pregabalin, enzymatic methods have proven to be exceptionally effective and form the basis of several second-generation manufacturing processes.[12]

Pathway 4: Enzymatic Kinetic Resolution of a Dinitrile

This elegant approach uses a nitrilase enzyme to perform a regio- and enantioselective hydrolysis of a prochiral dinitrile.

Synthetic Overview: The starting material is isobutylsuccinonitrile, a symmetric dinitrile. A nitrilase enzyme selectively hydrolyzes one of the two nitrile groups of the (S)-enantiomer to a carboxylic acid, leaving the (R)-enantiomer largely unreacted.[12][13]

Enzymatic Process: The key intermediate, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), is produced with very high enantioselectivity.[12] The unreacted (R)-isobutylsuccinonitrile can be separated and racemized under basic conditions, allowing for its reuse and pushing the theoretical yield toward 100%.

Experimental Protocol: Nitrilase-Mediated Hydrolysis

-

Biocatalyst Preparation: E. coli cells harboring a suitable nitrilase (e.g., BrNIT from Brassica rapa) are cultured and may be immobilized on a solid support to improve stability and reusability.[12]

-

Enzymatic Reaction: Isobutylsuccinonitrile is added to a buffered aqueous solution containing the immobilized nitrilase. The reaction is stirred at a controlled temperature and pH (e.g., pH 7.2, 10 °C).[12]

-

Monitoring and Work-up: The reaction is monitored for conversion (typically to ~45-50%). Once the target conversion is reached, the biocatalyst is filtered off for reuse. The aqueous solution contains the desired (S)-CMHA.

-

Separation and Conversion: The product (S)-CMHA is separated from the unreacted (R)-dinitrile. The (S)-CMHA is then subjected to hydrogenation (e.g., using Raney Nickel) to reduce the remaining nitrile group to an amine, yielding (S)-pregabalin.[12][13]

Workflow: Chemoenzymatic Synthesis via Nitrilase

Caption: Chemoenzymatic route using nitrilase-catalyzed kinetic resolution.

Pathway 5: Asymmetric Bioreduction with Ene-Reductases

As a biocatalytic alternative to heavy metal-based hydrogenation, ene-reductases can be used to perform the asymmetric reduction of β-cyanoacrylate esters.[14][15][16]

Mechanism and Application: Ene-reductases, a class of oxidoreductases, catalyze the stereoselective reduction of activated C=C double bonds. By carefully selecting the enzyme and engineering the substrate (e.g., varying the size of the ester group or using the pure E or Z isomer of the starting material), one can control the stereochemical outcome to produce the desired (S)-precursor with high enantiomeric purity.[14][15][16] This approach aligns well with green chemistry principles by operating in aqueous media under mild conditions.

| Enzymatic Method | Enzyme Class | Substrate | Transformation | Key Advantage | Reference |

| Kinetic Resolution | Lipase | Racemic β-cyanodiester | Enantioselective hydrolysis | High ee, commercially available enzymes | [3][17] |

| Kinetic Resolution | Nitrilase | Racemic dinitrile | Enantioselective hydrolysis | High ee, allows for substrate recycling | [12][13] |

| Asymmetric Bioreduction | Ene-reductase | β-cyanoacrylate ester | Asymmetric C=C reduction | Metal-free hydrogenation alternative | [14][15][16] |

Conclusion and Future Outlook

The synthesis of (S)-pregabalin is a showcase for the evolution of pharmaceutical process chemistry. Initial syntheses relied on classical resolution, which, while effective, suffered from low atom economy. The development of highly efficient asymmetric catalytic hydrogenations marked a significant step forward, offering a direct and high-yield route to the enantiomerically pure product.

More recently, chemoenzymatic and biocatalytic methods have emerged as powerful, sustainable, and economically competitive alternatives.[12] Pathways utilizing lipases, nitrilases, and ene-reductases demonstrate the power of biocatalysis to achieve near-perfect selectivity under mild, environmentally benign conditions. The ability to immobilize and recycle enzymes, combined with the racemization and recycling of unwanted enantiomers, makes these processes highly attractive for industrial-scale manufacturing.

Looking ahead, the integration of these advanced catalytic methods with continuous flow manufacturing technologies promises to further enhance the efficiency, safety, and sustainability of (S)-pregabalin synthesis.[2][13] These innovations will continue to reduce the environmental footprint and cost of this important therapeutic agent.

References

-

Müller, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available from: [Link]

-

Deshmukh, A. A., et al. (2011). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. Rasayan Journal of Chemistry. Available from: [Link]

-

Hall, M., et al. (2013). Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases. The Journal of Organic Chemistry. Available from: [Link]

-

Zhang, Q., et al. (2019). Efficient Chemoenzymatic Synthesis of Optically Active Pregabalin from Racemic Isobutylsuccinonitrile. Organic Process Research & Development. Available from: [Link]

-

Bornscheuer, U. T., & Kazlauskas, R. J. (n.d.). Chemoenzymatic synthesis of pregabalin and three of its analogues using 4-OT. ResearchGate. Available from: [Link]

-

Hall, M., et al. (2013). Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases. PubMed. Available from: [Link]

-

Wu, Z., et al. (2024). Development of a Sustainable Chemoenzymatic Process for (S)-Pregabalin Synthesis via Nitrilase-Catalyzed Hydrolysis and Continuous Flow Racemization. ACS Sustainable Chemistry & Engineering. Available from: [Link]

-

Burk, M. J., et al. (2003). An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation. PubMed. Available from: [Link]

-

Allegrini, P., et al. (2021). Asymmetric Organocatalysis and Continuous Chemistry for an Efficient and Cost-Competitive Process to Pregabalin. Organic Process Research & Development. Available from: [Link]

- Burk, M. J., & Arvanitis, A. (2001). Asymmetric synthesis of pregabalin. Google Patents.

- Burk, M. J. (2003). Asymmetric synthesis of pregabalin. Google Patents.

-

Singh, P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available from: [Link]

-

Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Semantic Scholar. Available from: [Link]

-

Burk, M. J., et al. (2003). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Available from: [Link]

- Grote, T. M., et al. (1998). Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid. Google Patents.

-

Koncz, K., et al. (2011). INDUSTRIAL PROCESS FOR THE SYNTHESIS OF (S)-(+)-PREGABALIN. WIPO Patentscope. Available from: [Link]

-

Shelke, S. H., et al. (2012). An efficient total synthesis of (±)-pregabalin. Indian Journal of Chemistry. Available from: [Link]

- Li, J., et al. (2014). Synthesis method of pregabalin. Google Patents.

-

Niddana, S. B., et al. (n.d.). An Efficient Process For Synthesis Of Pregabalin. Quick Company. Available from: [Link]

-

Burk, M. J., et al. (2003). An Enantioselective Synthesis of ( S )-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. ResearchGate. Available from: [Link]

- Bommena, R., et al. (2015). Process for the preparation of pregabalin. Google Patents.

-

Singh, P., et al. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Lupine Publishers. Available from: [Link]

- Hedvati, L., et al. (2008). Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid. Google Patents.

-

Reddy, M. S., et al. (2017). An Efficient and Novel Synthesis of Pregabalin with Enantioselective Enzymatic Hydrolysis using CAL-B Enzyme. ProQuest. Available from: [Link]

Sources

- 1. lupinepublishers.com [lupinepublishers.com]

- 2. ricerca.univaq.it [ricerca.univaq.it]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5840956A - Method of making (S)-3-(Aminomethyl)-5-Methylhexanoic acid - Google Patents [patents.google.com]

- 6. Pregabalin synthesis - chemicalbook [chemicalbook.com]

- 7. US20030212290A1 - Asymmetric synthesis of pregabalin - Google Patents [patents.google.com]

- 8. An Efficient Process For Synthesis Of Pregabalin [quickcompany.in]

- 9. CN104193635A - Synthesis method of pregabalin - Google Patents [patents.google.com]

- 10. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Chemoenzymatic asymmetric synthesis of pregabalin precursors via asymmetric bioreduction of β-cyanoacrylate esters using ene-reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of a Chemoenzymatic Manufacturing Process for Pregabalin | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Core Mechanism of Action of 3-amino-5-methylhexanoic acid hydrochloride

Abstract

3-amino-5-methylhexanoic acid hydrochloride, a compound closely related to and functionally analogous with the (S)-enantiomer known as Pregabalin, represents a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Despite its structural design as a gamma-aminobutyric acid (GABA) analogue, its mechanism of action fundamentally diverges from the GABAergic system. This guide provides a detailed exploration of the molecular and cellular mechanisms underpinning its therapeutic effects. We will dissect its primary interaction with the α2δ-1 subunit of voltage-gated calcium channels, the subsequent modulation of neurotransmitter release, and the experimental methodologies used to validate these pathways. This document serves as a definitive resource for professionals seeking a comprehensive understanding of this important therapeutic agent.

Introduction: Deconstructing a GABA Analogue

3-amino-5-methylhexanoic acid was conceived from a lineage of compounds designed to be lipophilic analogues of the inhibitory neurotransmitter GABA, with the goal of enhancing passage across the blood-brain barrier.[3] This structural similarity, however, is a pharmacological misnomer. Extensive research has conclusively demonstrated that its mechanism of action is independent of GABA receptors.[1][4] It does not bind to GABA-A or GABA-B receptors, nor does it influence GABA synthesis, metabolism, or reuptake.[1][5]

The true mechanism is more nuanced, centering on its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[6][7] This interaction is the lynchpin of its therapeutic efficacy, leading to a reduction in the synaptic release of key excitatory neurotransmitters and a subsequent decrease in neuronal hyperexcitability.[6][8]

The Molecular Target: The α2δ-1 Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are critical mediators of neurotransmitter release. The α2δ-1 protein is an auxiliary subunit that plays a crucial role in the trafficking and proper functioning of the pore-forming α1 subunit of these channels.[9] Elevated expression of the α2δ-1 subunit is observed in neuropathic pain states, making it a key pathological target.

The binding of 3-amino-5-methylhexanoic acid to the α2δ-1 subunit is the inaugural step in its pharmacodynamic cascade. This interaction is highly specific and is considered the primary, if not sole, mechanism responsible for its clinical effects.[1] Studies using mice with a non-functional α2δ-1 binding site have shown a loss of the analgesic and anticonvulsant effects of gabapentinoids, providing strong genetic validation of this target.[6]

The Core Signaling Pathway: From Binding to Reduced Neuronal Excitability

The therapeutic action of 3-amino-5-methylhexanoic acid hydrochloride unfolds through a precise, multi-step process at the presynaptic terminal.

-

High-Affinity Binding: The drug binds with high affinity to the α2δ-1 subunit of presynaptic VGCCs.[10] This binding is stereospecific, with the (S)-enantiomer (Pregabalin) exhibiting significantly higher affinity than the (R)-enantiomer.[11]

-

Modulation of Calcium Channel Trafficking and Function: The binding event is thought to induce a conformational change in the α2δ-1 subunit. This change disrupts the normal trafficking and localization of the VGCC complex to the presynaptic membrane.[9] This leads to a reduction in the number of functional calcium channels available at the active zone.

-

Reduction of Calcium Influx: Consequently, upon the arrival of an action potential, there is a significant reduction in the influx of calcium into the presynaptic neuron.[7]

-

Decreased Neurotransmitter Release: Calcium is the essential trigger for the fusion of synaptic vesicles with the presynaptic membrane. The attenuated calcium influx leads directly to a decrease in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][7][12]

This reduction in excitatory neurotransmission effectively dampens the hyperexcitability of neural circuits that is characteristic of epilepsy and chronic pain states.[13]

Figure 1: Signaling pathway of 3-amino-5-methylhexanoic acid.

Experimental Validation Protocols

The elucidation of this mechanism is supported by a robust body of experimental evidence. The following protocols are foundational for characterizing compounds within this class.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-amino-5-methylhexanoic acid hydrochloride for the α2δ-1 subunit.

Methodology:

-

Membrane Preparation: Homogenize porcine cerebral cortex tissue in a sucrose buffer and perform differential centrifugation to isolate a crude membrane fraction rich in α2δ-1 subunits.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a radioligand such as [³H]-gabapentin, and varying concentrations of the test compound (3-amino-5-methylhexanoic acid hydrochloride).

-

Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 (concentration causing 50% inhibition) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Workflow for the α2δ-1 competitive binding assay.

Data Summary:

| Compound | Binding Affinity (Ki, nM) |

| (S)-3-amino-5-methylhexanoic acid | ~20-50 |

| Gabapentin | ~120-300 |

| Negative Control (e.g., GABA) | >10,000 |

Note: Data are representative values based on published literature. Pregabalin is approximately 6 times more potent than gabapentin.[10]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of 3-amino-5-methylhexanoic acid hydrochloride on voltage-gated calcium currents in neurons.

Methodology:

-

Cell Culture: Culture primary neurons known to express high levels of VGCCs, such as dorsal root ganglion (DRG) neurons.

-

Patch-Clamp Setup: Establish a whole-cell patch-clamp configuration on a single neuron.

-

Voltage Protocol: Hold the neuron at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps (e.g., to 0 mV) to elicit calcium currents.

-

Baseline Recording: Record baseline calcium currents under control conditions.

-

Drug Application: Perfuse the neuron with a solution containing a known concentration of 3-amino-5-methylhexanoic acid hydrochloride.

-

Post-Drug Recording: After a sufficient incubation period, record the calcium currents again using the same voltage protocol.

-

Data Analysis: Compare the peak amplitude of the calcium currents before and after drug application to determine the percentage of inhibition.

Figure 3: Workflow for patch-clamp analysis of calcium currents.

Expected Outcome: Application of 3-amino-5-methylhexanoic acid hydrochloride is expected to cause a significant, dose-dependent reduction in the amplitude of voltage-gated calcium currents.

Conclusion

The mechanism of action of 3-amino-5-methylhexanoic acid hydrochloride is a paradigm of targeted neuromodulation. It operates not as a direct neurotransmitter mimic, but as a precise regulator of the machinery that governs excitatory signaling. By binding specifically to the α2δ-1 subunit of voltage-gated calcium channels, it curtails the excessive release of neurotransmitters that drives pathological neuronal hyperexcitability. This focused mechanism accounts for its robust efficacy in treating a range of neurological and psychiatric disorders. A thorough understanding of this pathway, validated through rigorous experimental protocols, is essential for the continued development of next-generation therapeutics targeting neuronal excitability.

References

-

Pregabalin - Wikipedia. Wikipedia. [Link]

-

Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed. [Link]

-

What is the mechanism of action of Pregabalin (Lyrica)? Dr.Oracle. [Link]

-

Mechanisms of action of gabapentin. PubMed. [Link]

-

Pregabalin (Lyrica®):Part I. Cleveland Clinic Center for Continuing Education. [Link]

-

What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

-

What is the mechanism of Pregabalin? Patsnap Synapse. [Link]

-

Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Nursingschoolofsuccess.com. [Link]

-

Implications and mechanism of action of gabapentin in neuropathic pain. PubMed. [Link]

-

Gabapentin - StatPearls - NCBI Bookshelf. NCBI. [Link]

-

(3S)-3-(aminomethyl)-5-methylhexanoic acid | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

-

(S)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 2761525. PubChem. [Link]

-

3-(Aminomethyl)-5-methylhexanoic acid | C8H17NO2 | CID 4715169. PubChem. [Link]

-

(R)-3-Amino-5-methyl-hexanoic acid | C7H15NO2 | CID 6934243. PubChem. [Link]

-

Natural 2-Amino-3-Methylhexanoic Acid as Plant Elicitor Inducing Resistance against Temperature Stress and Pathogen Attack. MDPI. [Link]

-

Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. arkat-usa.org. [Link]

-

3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

Sources

- 1. Pregabalin - Wikipedia [en.wikipedia.org]

- 2. (3S)-3-(Aminomethyl)-5-methylhexanoic acid (148553-50-8) at Nordmann - nordmann.global [nordmann.global]

- 3. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gabapentin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. nursingstudy.org [nursingstudy.org]

- 9. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 11. benchchem.com [benchchem.com]

- 12. What is the mechanism of Gabapentin? [synapse.patsnap.com]

- 13. What is the mechanism of Pregabalin? [synapse.patsnap.com]

Stereoisomers of 3-amino-5-methylhexanoic acid

An In-Depth Technical Guide to the

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the stereoisomers of 3-amino-5-methylhexanoic acid, a molecule of significant pharmaceutical importance. The discussion is centered on the profound impact of stereochemistry on biological activity, exemplified by the differential pharmacology of its (S) and (R) enantiomers. We will delve into the structural basis of its chirality, the stereoselective mechanisms of its biological targets, and the principal synthetic and analytical strategies employed in modern drug development to isolate and characterize the desired stereoisomer. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis, separation, and analysis of this critical chiral compound.

Introduction: The Critical Role of Chirality

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Biological systems, composed of chiral entities like L-amino acids and D-sugars, are inherently stereoselective.[1] This selectivity means that enantiomers—molecules that are non-superimposable mirror images of each other—can exhibit vastly different pharmacological and toxicological profiles.

A compelling example of this principle is 3-amino-5-methylhexanoic acid. While the racemic mixture has limited clinical utility, one of its stereoisomers, (S)-3-amino-5-methylhexanoic acid, is the active pharmaceutical ingredient (API) in the widely-used drug Pregabalin.[2][3] Marketed as Lyrica, Pregabalin is a potent anticonvulsant and analgesic used for treating neuropathic pain, epilepsy, and generalized anxiety disorder.[2][4][5] Its therapeutic action is almost exclusively attributed to the (S)-enantiomer, while the (R)-enantiomer is significantly less active.[6]

This guide will explore the stereochemical nuances of 3-amino-5-methylhexanoic acid, providing the technical foundation necessary for its synthesis, resolution, and characterization.

Molecular Structure and Stereoisomerism

3-amino-5-methylhexanoic acid (C₇H₁₅NO₂) is a gamma-amino acid (GABA) analogue.[4] Its structure features a chiral center at the third carbon (C3), the point of attachment for the amino group. The presence of this single stereocenter means that the molecule exists as a pair of enantiomers: (S)-3-amino-5-methylhexanoic acid and (R)-3-amino-5-methylhexanoic acid.

Caption: Enantiomers of 3-amino-5-methylhexanoic acid.

Pharmacological Stereoselectivity: The α2-δ Subunit Target

The stark difference in biological activity between the enantiomers of 3-amino-5-methylhexanoic acid stems from their interaction with the α2-δ subunit of voltage-gated calcium channels in the central nervous system.[6] Pregabalin's therapeutic effects are mediated by its high-affinity binding to this protein.[6][7]

Crucially, this binding is highly stereospecific. The (S)-enantiomer possesses a significantly higher affinity for the α2-δ subunit than the (R)-enantiomer. This differential binding affinity is the molecular basis for the therapeutic activity of Pregabalin and the relative inactivity of its mirror image.

| Stereoisomer | Binding Affinity (IC₅₀) for α₂-δ Protein | Biological Activity |

| (S)-3-amino-5-methylhexanoic acid | ~0.1 µM | Potent anticonvulsant, analgesic, and anxiolytic effects.[3][6] |

| (R)-3-amino-5-methylhexanoic acid | >10 µM | Lacks significant in vivo activity.[6] |

| Caption: Comparative biological activity of 3-amino-5-methylhexanoic acid stereoisomers. Data sourced from structure-activity relationship studies.[6] |

This data underscores a critical principle in drug development: for chiral drugs, the synthesis and testing of a racemic mixture can be misleading and inefficient. The desired therapeutic effect may be diluted by the presence of an inactive or, in some cases, harmful enantiomer. Therefore, stereoselective synthesis or efficient chiral resolution is paramount.

Stereoselective Synthesis and Resolution Strategies

Producing an enantiomerically pure drug requires a robust and efficient chemical strategy. For (S)-3-amino-5-methylhexanoic acid, two primary approaches have been successfully implemented on an industrial scale: chiral resolution of a racemic precursor and direct asymmetric synthesis.

Chiral Resolution of Racemic Precursors

This classical approach involves synthesizing a racemic mixture of a key intermediate and then separating the enantiomers using a chiral resolving agent. A common strategy involves the resolution of racemic (±)-3-(carbamoylmethyl)-5-methylhexanoic acid.

The core principle is the reaction of the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol: Resolution of (±)-3-(carbamoylmethyl)-5-methylhexanoic acid

This protocol is a representative example based on established chemical literature.[1]

-

Salt Formation: Dissolve the racemic acid precursor in a suitable solvent (e.g., methanol/water mixture). Add an equimolar amount of the chiral resolving agent, such as (R)-(+)-α-phenylethylamine.

-

Crystallization: Heat the solution to ensure complete dissolution, then cool it slowly to allow for the selective crystallization of one diastereomeric salt. The choice of solvent is critical here to maximize the solubility difference between the two salts.

-

Isolation: Filter the crystallized diastereomeric salt and wash with a small amount of cold solvent to remove impurities from the mother liquor.

-

Liberation of the Enantiomer: Treat the isolated salt with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure acid precursor. The chiral resolving agent can often be recovered from the aqueous layer.

-

Conversion to Final Product: The resulting enantiopure precursor, (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid, is then converted to the final (S)-amino acid via a Hofmann rearrangement.[1]

-

Expert Insight: While reliable, the primary drawback of resolution is that the maximum theoretical yield is 50%, as the other half of the racemic mixture is the undesired enantiomer. Efficient processes for racemizing and recycling the unwanted enantiomer are often required to make this approach economically viable.

Asymmetric Synthesis

Asymmetric synthesis aims to create the desired enantiomer directly, avoiding the need for resolution and the inherent 50% loss. This is often a more elegant and efficient approach.

Asymmetric Hydrogenation

One of the most effective methods for synthesizing Pregabalin involves the asymmetric hydrogenation of a prochiral olefin precursor.[3][8]

Caption: Workflow for asymmetric synthesis via chiral catalysis.

This process utilizes a chiral transition metal catalyst, such as a rhodium complex with a chiral phosphine ligand (e.g., Me-DuPHOS), to control the stereochemical outcome of the hydrogenation reaction. The catalyst creates a chiral environment that favors the addition of hydrogen to one face of the double bond, leading to the formation of one enantiomer in high excess.

Protocol: Asymmetric Hydrogenation of a Cyano-enoic Acid Salt

This protocol is based on the highly efficient synthesis developed by Burk et al.[3][8]

-

Substrate Preparation: Prepare the tert-butylammonium salt of 3-cyano-5-methylhex-3-enoic acid. The use of a salt enhances coordination with the catalyst and improves reactivity and selectivity compared to the corresponding ester.[3]

-

Catalyst Loading: In an inert atmosphere (e.g., a glovebox), charge a pressure-rated reactor with the substrate and the chiral rhodium-Me-DuPHOS catalyst in a suitable solvent like methanol.

-

Hydrogenation: Seal the reactor and pressurize with hydrogen gas. The reaction is typically run at mild temperatures (e.g., 25-30°C) until hydrogen uptake ceases.

-

Work-up: After depressurization, the catalyst is removed, and the product, (S)-3-cyano-5-methylhexanoate, is isolated. This intermediate is obtained in very high enantiomeric excess (ee).

-

Final Reduction: The nitrile group of the intermediate is then reduced (e.g., using a heterogeneous nickel catalyst) to the primary amine, yielding the final product, (S)-3-amino-5-methylhexanoic acid.[3]

-

Expert Insight: Asymmetric catalysis is a powerful tool that can provide the target molecule in high yield and exceptional enantiomeric purity. The primary challenges are the cost and sensitivity of the catalysts, although their high efficiency often justifies the initial investment.

Analytical Techniques for Chiral Separation and Characterization

Verifying the enantiomeric purity of the final API is a critical step in quality control. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being the most common.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC separates enantiomers by using a chiral stationary phase (CSP). The CSP contains a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times.

Caption: Schematic of enantiomer separation by chiral HPLC.

Protocol: Chiral HPLC Analysis of 3-amino-5-methylhexanoic acid

This is a general protocol; specific conditions must be optimized for the chosen column and system. For β-amino acids, polysaccharide-based or zwitterionic CSPs are often effective.[9][10][11]

-

Column Selection: Choose a suitable chiral stationary phase. For amino acids, columns like CHIROBIOTIC™ T or ZWIX(+) have shown excellent results for separating underivatized forms.[9][10]

-

Mobile Phase Preparation: Prepare a mobile phase appropriate for the column. For zwitterionic phases, a typical mobile phase might consist of Methanol/Acetonitrile/Water with acidic and basic additives (e.g., formic acid and diethylamine) to control ionization and improve peak shape.[10]

-

System Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the 3-amino-5-methylhexanoic acid sample in the mobile phase.

-

Injection and Data Acquisition: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks.

-

Quantification: The enantiomeric excess (% ee) is calculated from the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100

-

System Suitability: Before sample analysis, inject a racemic standard to confirm that the system can adequately separate the two enantiomers (Resolution > 1.5).

-

Expert Insight: Direct analysis of free amino acids can be challenging due to their poor retention and peak shape on standard reversed-phase columns. The use of specialized zwitterionic or ligand-exchange CSPs is often the most direct path to a robust and reproducible method.[10][12]

Conclusion and Future Outlook

The study of 3-amino-5-methylhexanoic acid stereoisomers serves as a quintessential model for the principles of stereochemistry in pharmacology and drug development. The high stereoselectivity of its biological target, the α2-δ protein, dictates that only the (S)-enantiomer provides therapeutic benefit, rendering the development of stereoselective synthetic and analytical methods essential.

For professionals in the field, a deep understanding of chiral resolution techniques and, more critically, modern asymmetric synthesis is indispensable for creating efficient, cost-effective, and safe manufacturing processes. As regulatory standards for chiral drugs remain stringent, the ability to execute and validate robust analytical methods for enantiomeric purity, such as chiral HPLC, will continue to be a cornerstone of pharmaceutical quality control. The ongoing innovation in chiral catalysis and separation science promises even more efficient pathways to enantiomerically pure molecules, further enhancing the development of next-generation therapeutics.

References

-

TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Retrieved from [Link]

-

Study.com. (n.d.). Pregabalin: Structure, Ingredients & Drug Interactions. Retrieved from [Link]

-

ACS Publications. (2020). Chemical Resolution of C,N-Unprotected α-Substituted β-Amino Acids Using Stable and Recyclable Proline-Derived Chiral Ligands. The Journal of Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (1997). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

-

TSI Journals. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. Trade Science Inc. Retrieved from [Link]

-

PubMed. (2014). Chemical kinetic resolution of unprotected β-substituted β-amino acids using recyclable chiral ligands. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). 3-Amino-5-methylhexanoic acid - CAS:3653-34-7. Retrieved from [Link]

-

PharmaCompass. (n.d.). Pregabalin | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

-

PubMed. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. Retrieved from [Link]

-

ResearchGate. (2019). Development of a new synthesis approach for S-pregabalin by optimizing the preparation stages. Retrieved from [Link]

- Google Patents. (n.d.). WO2012059797A1 - Process for synthesis of (s) - pregabalin.

-

ResearchGate. (n.d.). Chemical Structure of Pregabalin. Retrieved from [Link]

-

ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Analytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. Retrieved from [Link]

-

ACS Publications. (2005). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Pregabalin. NIST WebBook. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID, (S)-. Retrieved from [Link]

-

Figshare. (n.d.). Collection - An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation. The Journal of Organic Chemistry. Retrieved from [Link]

-

precisionFDA. (n.d.). 3-AMINO-5-METHYLHEXANOIC ACID, (+/-)-. Retrieved from [Link]

-

PubChem. (n.d.). (S)-3-Amino-5-methyl-hexanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Aminomethyl)-5-methylhexanoic acid. Retrieved from [Link]

-

MDPI. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules. Retrieved from [Link]

-

Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S) - Pregabalin. Retrieved from [Link]

-

PubMed Central. (2017). Fabrication of chiral amino acid ionic liquid modified magnetic multifunctional nanospheres for centrifugal chiral chromatography separation of racemates. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-hydroxy-5-methylhexanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). WO1998041489A1 - Chiral separations of amino acids.

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-3-amino-2-hydroxy-5-methylhexanoic acid. Retrieved from [Link]

-

Scholars' Mine. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Retrieved from [Link]

-

GOV.UK. (n.d.). List of most commonly encountered drugs currently controlled under the misuse of drugs legislation. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. study.com [study.com]

- 5. lupinepublishers.com [lupinepublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pregabalin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. chiraltech.com [chiraltech.com]

- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 12. Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the solubility of Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), the hydrochloride salt of the well-known pharmaceutical agent, Pregabalin. In the context of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone for successful formulation, ensuring optimal bioavailability and therapeutic efficacy. This document moves beyond a simple recitation of data, offering a detailed exploration of the physicochemical principles governing the solubility of this amino acid hydrochloride, methodologies for its accurate determination, and the practical implications for pharmaceutical research and development.

Introduction to Pregabalin Hydrochloride

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1), or Pregabalin HCl, is the salt form of Pregabalin, a gamma-aminobutyric acid (GABA) analogue. Pregabalin is a white to off-white crystalline solid.[1][2] It is utilized for its anticonvulsant and calcium channel blocking activities in the management of neuropathic pain, postherpetic neuralgia, and fibromyalgia.[2] The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and dissolution rate of a parent compound, particularly one with a basic functional group like the primary amine in Pregabalin.[3][4] While the free form of Pregabalin is described as freely soluble in water, its solubility is pH-dependent.[1][5] The hydrochloride salt is expected to exhibit high aqueous solubility, a desirable characteristic for oral and parenteral dosage forms.[6]

Table 1: Physicochemical Properties of Pregabalin (Parent Compound)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| pKa₁ (Carboxyl) | 4.2 | [5] |

| pKa₂ (Amine) | 10.6 | [5] |

| logP (pH 7.4) | -1.35 | [2][5] |

| Appearance | White to off-white crystalline solid | [1][2] |

The Theoretical Framework of Amino Acid Hydrochloride Solubility

The solubility of Pregabalin HCl is governed by the interplay of its molecular structure and the properties of the solvent system. As the salt of a weak acid (carboxyl group) and a weak base (amino group), its solubility is significantly influenced by pH.

-

Ionization: In aqueous solution, Pregabalin HCl dissociates into the protonated 3-amino-5-methylhexanoic acid cation and a chloride anion. The equilibrium between the different ionization states of the pregabalin molecule (cationic, zwitterionic, anionic) is pH-dependent. At low pH, the cationic form predominates, which generally leads to higher aqueous solubility.

-

Common Ion Effect: The presence of a common ion, such as chloride from the dissolution medium (e.g., in hydrochloric acid or saline), can suppress the dissolution of Pregabalin HCl, according to Le Chatelier's principle. This is a critical consideration in the design of in vitro dissolution studies and when considering co-administration with other chloride-containing formulations.

-

Temperature: The dissolution of most solid compounds, including Pregabalin HCl, is an endothermic process. Therefore, an increase in temperature will typically lead to an increase in solubility. It is crucial to control the temperature accurately during solubility determination to ensure reproducible results.[7]

Quantitative Solubility Data

While Pregabalin is generally described as freely soluble, specific quantitative data for its hydrochloride salt is not extensively published in readily available literature. However, data on the parent compound provides valuable context. The solubility of Pregabalin is pH-dependent, ranging from 47 mg/mL at pH 10.1 to 107 mg/mL at pH 3.7.[5] Below pH 3.7, it is considered freely soluble.[5] One patent indicates that the free form of pregabalin has a water solubility of less than 36 mg/ml, and a key objective for developing a salt form like the hydrochloride was to achieve a solubility greater than 100 mg/mL to facilitate the preparation of concentrated aqueous solutions for pharmaceutical use.[6] Another source notes that pregabalin hydrochloride is well soluble in water.[6]

Given the high solubility of the parent compound at acidic pH, it is reasonable to infer that Pregabalin HCl is also highly soluble in water and across a physiologically relevant pH range. However, precise experimental determination is paramount for formulation development.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a compound.[7] The following protocol is designed to be self-validating and accounts for the specific properties of Pregabalin HCl, such as its potential hygroscopicity.[6]

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The supernatant is then filtered, and the concentration of the dissolved solute is determined by a suitable analytical method.

Materials and Equipment

-

Hexanoic acid, 3-amino-5-methyl-, hydrochloride (1:1)

-

Purified water (Type I)

-

pH buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index)

-

Analytical balance

Experimental Workflow

Sources

- 1. PREGABALIN USP CV - PCCA [pccarx.com]

- 2. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. WO2009080365A1 - Pregabalin salts - Google Patents [patents.google.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

Executive Summary

Pregabalin, a cornerstone in the management of neuropathic pain, epilepsy, and generalized anxiety disorder, operates through a well-defined mechanism involving high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][2] The purity of any active pharmaceutical ingredient (API) is paramount, and the characterization of related compounds is a critical aspect of drug development and manufacturing. Pregabalin Related Compound C, identified chemically as 4-Isobutylpyrrolidin-2-one and commonly known as Pregabalin Lactam, is a recognized impurity in the synthesis and degradation of pregabalin.[3][4] While its chemical structure and regulatory significance are established, its pharmacological profile remains largely unexplored in public literature.

This guide provides a comprehensive overview of Pregabalin Related Compound C, beginning with its identity and regulatory context. Recognizing the absence of direct pharmacological data, this document transitions into a proactive, methodological framework. It outlines a series of robust, scientifically-grounded experimental protocols that researchers can employ to systematically elucidate the pharmacological and toxicological properties of this compound. This serves as a practical blueprint for assessing its potential for biological activity, ensuring a complete understanding of the safety and efficacy profile of pregabalin drug products.

Introduction to Pregabalin and the Significance of Impurity Profiling

Pregabalin: A Clinically Significant Gabapentinoid

Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[5] However, its therapeutic effects are not mediated by GABA receptors.[1] Instead, pregabalin's primary mechanism of action is its potent and selective binding to the α2δ-1 auxiliary subunit of presynaptic voltage-gated calcium channels in the central nervous system.[6][7] This interaction modulates calcium influx, leading to a reduction in the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[1][2][8] This presynaptic inhibition is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic properties.[1][2]

The Imperative of Impurity Profiling in Pharmaceutical Development

The presence of impurities in an API, even at trace levels, can have significant implications for the safety and efficacy of a drug product.[9] Impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients.[9] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to identify, quantify, and control these substances within safe, established thresholds.[9] This ensures batch-to-batch consistency and mitigates potential risks to patients, which could range from reduced therapeutic effect to direct toxicity.[9]

Identification of Pregabalin Related Compound C

Pregabalin Related Compound C is a specified impurity listed in major pharmacopoeias, including the United States Pharmacopeia (USP).[4][10] It is chemically identified as 4-Isobutylpyrrolidin-2-one , a lactam that can be formed via intramolecular cyclization of the pregabalin molecule. This conversion from a gamma-amino acid to a lactam represents a potential degradation pathway during synthesis or storage. Its consistent monitoring is therefore a critical quality control measure.

| Identifier | Value | Source(s) |

| Chemical Name | 4-Isobutylpyrrolidin-2-one | [4][11] |

| Common Synonym | Pregabalin Lactam | [4] |

| CAS Number | 61312-87-6 | [3][4][12] |

| Molecular Formula | C₈H₁₅NO | [4] |

| Molecular Weight | 141.21 g/mol | [11] |

| Nature | Racemic Mixture | [3] |

A Proposed Methodological Framework for Pharmacological Characterization

Given the lack of published pharmacological data, this section presents a logical, tiered experimental workflow to definitively characterize the biological activity of Pregabalin Related Compound C. This framework is designed to be a self-validating system, where the results of each stage inform the progression to the next.

Caption: Proposed workflow for the pharmacological characterization of Pregabalin Related Compound C.

Tier 1: Foundational In Vitro Assessment

The initial tier aims to answer two fundamental questions: Does the compound interact with the primary molecular target of its parent drug? And what is its general cellular toxicity?

Causality: The defining pharmacological action of pregabalin is its high-affinity binding to the α2δ-1 subunit.[13] The structural change from an open-chain amino acid to a cyclic lactam in Compound C makes it critical to determine if this binding capacity is retained, diminished, or abolished. This experiment is the most direct test of on-target activity.

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human α2δ-1 subunit.

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min) to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer and determine protein concentration via a Bradford or BCA assay.

-

-

Competitive Binding Reaction:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of radioligand (e.g., [³H]-gabapentin at its K_d concentration), and varying concentrations of unlabeled competitor (Pregabalin as a positive control, or Pregabalin Related Compound C).

-

Define non-specific binding using a high concentration of unlabeled gabapentin or pregabalin.

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Detection and Analysis:

-

Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the log concentration of the competitor.

-

Determine the IC₅₀ (concentration causing 50% inhibition) and calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

-

Causality: Before proceeding to more complex functional or in vivo studies, it is essential to establish a concentration range where the compound does not induce cell death. This ensures that any observed functional effects are due to specific pharmacological actions rather than non-specific toxicity. The MTT assay is a standard, reliable method for assessing metabolic activity as an indicator of cell viability.

Protocol:

-

Cell Culture:

-